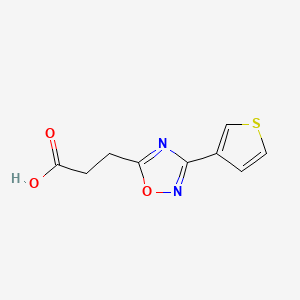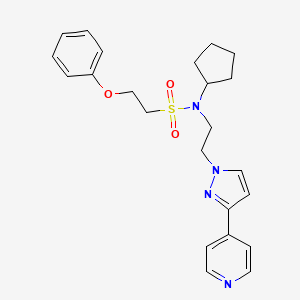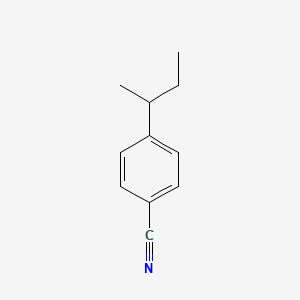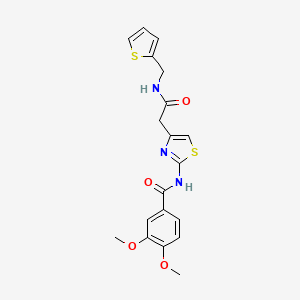
(4,6-Diisopropyl-1,3-phenylene)dimethanol
概要
説明
(4,6-Diisopropyl-1,3-phenylene)dimethanol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.328. It is characterized by the presence of two isopropyl groups attached to a benzene ring, which is further substituted with two hydroxymethyl groups at the 1 and 3 positions. This compound is used primarily in research and development settings .
科学的研究の応用
(4,6-Diisopropyl-1,3-phenylene)dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medicinal uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
“(4,6-Diisopropyl-1,3-phenylene)dimethanol” is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For safety measures, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
準備方法
The synthesis of (4,6-Diisopropyl-1,3-phenylene)dimethanol typically involves the alkylation of a phenol derivative followed by reduction. One common synthetic route includes the following steps:
Alkylation: A phenol derivative is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
化学反応の分析
(4,6-Diisopropyl-1,3-phenylene)dimethanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding diol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, mild reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted derivatives .
作用機序
The mechanism of action of (4,6-Diisopropyl-1,3-phenylene)dimethanol is not well understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
類似化合物との比較
(4,6-Diisopropyl-1,3-phenylene)dimethanol can be compared with other similar compounds such as:
- **(4,6-Diethyl-1,
(4,6-Dimethyl-1,3-phenylene)dimethanol: This compound has methyl groups instead of isopropyl groups, which may affect its reactivity and interactions.
特性
IUPAC Name |
[5-(hydroxymethyl)-2,4-di(propan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10,15-16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRMKWFMUDWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CO)CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)

![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2466993.png)
![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/new.no-structure.jpg)





![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B2467008.png)

![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)
